3-Amino-2-fluoropyridine-4-carbonitrile
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Overview
Description
3-Amino-2-fluoropyridine-4-carbonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoropyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amino derivatives with reduced nitrogen functionalities.
Scientific Research Applications
3-Amino-2-fluoropyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.
Agrochemicals: Incorporated into the design of herbicides and insecticides due to its biological activity.
Materials Science: Utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-amino-2-fluoropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity. The amino group can form hydrogen bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-carbonitrile
- 3-Fluoro-2-pyridinecarbonitrile
- 4-Amino-3-fluoropyridine
Uniqueness
3-Amino-2-fluoropyridine-4-carbonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
3-amino-2-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,9H2 |
InChI Key |
HGCOOFUIXLFBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)N)F |
Origin of Product |
United States |
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